(S)-2-Amino-N-isopropyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide is a chiral compound that exhibits potential applications in medicinal chemistry and various biological fields. The structure of this compound includes an amino group, an isopropyl group, a methyl group, and a trifluoromethyl-benzyl moiety, making it a versatile molecule for chemical reactions and pharmaceutical developments. The presence of the trifluoromethyl group often enhances the biological activity of compounds, making them more effective as drug candidates .
The synthesis of (S)-2-Amino-N-isopropyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide can be achieved through several synthetic routes. A common method involves the reaction of 3-trifluoromethylbenzyl chloride with an appropriate amine under basic conditions. This reaction typically requires the presence of a base such as sodium hydroxide to facilitate nucleophilic substitution.
The molecular structure of (S)-2-Amino-N-isopropyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide can be represented by its chemical formula . The InChI representation is:
The compound's molecular weight is approximately 320.31 g/mol. Its chiral center contributes to its stereochemistry, which plays a crucial role in its biological activity and interactions .
(S)-2-Amino-N-isopropyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide can undergo several types of chemical reactions:
The mechanism of action for (S)-2-Amino-N-isopropyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide primarily involves its interaction with biological targets at the molecular level. The presence of the amino group allows for hydrogen bonding with target proteins or enzymes, potentially influencing their activity.
Research indicates that compounds with similar structures often modulate receptor activity or enzyme function by mimicking natural substrates or inhibitors. The trifluoromethyl group may enhance lipophilicity and metabolic stability, contributing to improved bioavailability and efficacy in therapeutic applications .
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance can provide insights into functional groups and molecular interactions .
(S)-2-Amino-N-isopropyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide has several scientific applications:
The versatility of this compound makes it valuable across various fields including pharmaceuticals, biochemistry, and materials science .
The 3-(trifluoromethyl)benzyl moiety in the target compound represents a synthetically challenging motif due to the electron-withdrawing nature and steric demands of the trifluoromethyl group. Modern benzylic C–H functionalization methodologies enable direct introduction of this pharmacophore through radical pathways, avoiding pre-functionalized starting materials. Photoredox catalysis has emerged as a powerful strategy for site-selective trifluoromethylation of benzylic positions under mild conditions. The reaction exhibits remarkable steric preference for primary benzylic C–H bonds over secondary or tertiary positions, enabling high regioselectivity in complex molecular architectures [3] [6]. This selectivity originates from the thermodynamically favorable recombination of primary benzylic radicals with Cu(II)-CF₃ complexes, as demonstrated by computational studies showing a -4.2 kcal/mol energy difference favoring primary benzylic radical recombination versus +5.6 kcal/mol for tertiary analogs [6].
Advanced photoredox systems utilize Grushin's reagent (bipyridine-Cu(CF₃) complexes in acetone/water solvent mixtures with ammonium persulfate oxidant and triisopropylsilane radical quencher under UV irradiation (365 nm). This environmentally benign system achieves near-quantitative conversion of toluene derivatives to trifluoromethylated products while suppressing undesired aromatic trifluoromethylation [6]. The mechanism proceeds through an inner-sphere benzylic radical initiation pathway, where single-electron oxidation generates aryl radical cations that undergo regioselective hydrogen atom transfer from benzylic positions [9]. This approach demonstrates excellent functional group tolerance, accommodating ketones, esters, amides, halides, and heterocycles – functionality highly relevant to pharmaceutical intermediates [6] [9].
Table 1: Comparative Benzylic Trifluoromethylation Methodologies
Method | Reagent System | Selectivity Factor | Key Advantages |
---|---|---|---|
Photoredox Catalysis | Grushin's Reagent/UV Light | Primary > Secondary >> Tertiary | Aqueous compatibility, ambient temperature |
Copper-Catalyzed Oxidation | AgSCF₃/Oxidant | Moderate primary selectivity | No photocatalyst required |
Organophotoredox | Phth-SCF₃/4CzIPN | Exclusive benzylic | Metal-free, redox-neutral conditions |
Persulfate Activation | (NH₄)₂S₂O₈/TMSH | Least hindered C–H | Predictable monotrifluoromethylation |
For late-stage diversification, continuous flow photochemistry implementations enable scalable synthesis of trifluoromethylated building blocks. This technology facilitates decagram-scale production of 3-(trifluoromethyl)benzyl precursors under intensified irradiation conditions while maintaining high regioselectivity [9]. The operational simplicity of these methods provides efficient access to the protected 3-(trifluoromethyl)benzylamine intermediates required for N-alkylation in the target molecule's synthesis.
The stereogenic center in the 2-amino-3-methylbutyramide core demands precise chirality control to obtain the pharmacologically active (S)-enantiomer. Evans oxazolidinone auxiliaries provide exceptional stereodirection for the introduction of the α-amino stereocenter. The synthetic sequence begins with protection of L-valine methyl ester as the Boc-carbamate, followed by amide bond formation with Evans' chiral auxiliary to yield the covalently bound chiral director. Diastereoselective enolate alkylation introduces the α-amino acid side chain with >20:1 diastereomeric ratios, enabled by the bulky isopropyl substituent that blocks one face of the enolate [2]. Following auxiliary removal, the resulting β-branched amino acid undergoes Curtius rearrangement to install the Boc-protected amine with complete retention of configuration [5].
For industrial-scale applications, catalytic asymmetric hydrogenation offers an efficient alternative. The corresponding enamide substrate, (Z)-N-(1-phenylethyl)-2-acetamido-3-methylbut-2-enoate, undergoes hydrogenation using Rh(DuPhos) catalysts at 50 psi H₂ pressure, achieving 98% ee with complete conversion. The chiral catalyst creates a well-defined enantiomeric pocket that discriminates between prochiral faces of the enamide double bond [5]. Subsequent hydrogenolytic cleavage of the chiral auxiliary delivers enantiomerically pure (S)-2-amino-3-methylbutanoic acid.
Biocatalytic approaches employing immobilized transaminases provide a sustainable route to the chiral amine precursor. Engineered ω-transaminases accept ketone precursors like 3-methyl-2-oxobutanoic acid, utilizing isopropylamine as amine donor to produce the (S)-amino acid with >99% ee. This aqueous-phase reaction operates at ambient temperature and neutral pH, preserving acid-sensitive functional groups in advanced intermediates [5]. The enzymatic process eliminates heavy metal catalysts and achieves high atom economy.
Table 2: Asymmetric Methods for (S)-2-Amino-3-methylbutyramide Synthesis
Methodology | Key Reagent/Catalyst | ee (%) | Throughput (g/L/h) | Limitations |
---|---|---|---|---|
Evans Auxiliary | (S)-4-Benzyloxazolidin-2-one | >99 | N/A | Stoichiometric chiral auxiliary |
Catalytic Hydrogenation | Rh(R,R)-Et-DuPhos | 98 | 5.2 | High-pressure requirements |
Biocatalytic Transamination | ω-Transaminase TA-12 | >99 | 3.8 | Substrate inhibition |
CBS Reduction | (S)-2-Methyl-CBS-oxazaborolidine | 95 | 0.5 | Boron contamination concerns |
The presence of multiple reactive sites – primary amine, amide carbonyl, and benzylamine – necessitates strategic orthogonal protection during synthesis. For the α-amino group, carbamate protecting groups offer ideal balance between stability and deprotection kinetics. The t-butyloxycarbonyl (Boc) group, installed using Boc₂O in acetonitrile/water mixtures, provides robust protection during amide coupling and N-alkylation steps [2] [5]. Crucially, Boc deprotection with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 1h) occurs under conditions that leave amide bonds intact [2]. For acid-sensitive intermediates, the fluorenylmethoxycarbonyl (Fmoc) group offers complementary deprotection with 20% piperidine in DMF, though its steric bulk may hinder some coupling reactions [5] [8].
The benzylamine nitrogen requires temporary protection during amino acid activation. Trifluoroacetamide protection, installed using trifluoroacetic anhydride in pyridine, provides excellent stability toward nucleophiles and organometallics while being readily removed with potassium carbonate in aqueous methanol [8]. This electron-deficient amide significantly reduces the nucleophilicity of the benzylamine nitrogen without introducing stereochemical complications. For advanced intermediates requiring prolonged exposure to Lewis acids, the phthalimide group offers superior stability but demands harsher deprotection conditions (hydrazine/ethanol, 80°C) that may compromise sensitive functionality [8].
The amide functionality in the target molecule generally requires no protection due to its low nucleophilicity. However, when employing highly electrophilic coupling reagents, temporary protection as tert-butyl esters prevents unwanted oligomerization. These esters are conveniently introduced using isobutylene/sulfuric acid and removed under mild acidic conditions (TFA/DCM) without epimerization [5]. Throughout the synthesis, protection group orthogonality enables selective deprotection: Fmoc can be cleaved in the presence of Boc, and trifluoroacetamide removal occurs without affecting either carbamate [8].
Table 3: Protecting Group Compatibility for Multifunctional Intermediates
Functional Group | Protecting Group | Installation Reagent | Cleavage Conditions | Orthogonal To |
---|---|---|---|---|
α-Amine | Boc | (Boc)₂O, NaOH | TFA/DCM (1:1) | Fmoc, TFA, Phth |
α-Amine | Fmoc | Fmoc-OSu, Na₂CO₃ | 20% piperidine/DMF | Boc, TFA, Phth |
Benzylamine | TFA | (CF₃CO)₂O, pyridine | K₂CO₃/MeOH-H₂O | Boc, Fmoc, Phth |
Carboxylic Acid | t-Bu ester | Isobutylene, H₂SO₄ | TFA/DCM (4:1) | All amine PG |
Two strategic disconnections dominate the synthetic planning for the target molecule: (1) late-stage N-benzylation of preformed (S)-2-amino-N-isopropyl-3-methylbutyramide or (2) early-stage amino acid functionalization followed by amidation. The retrosynthetic analysis reveals critical intermediates requiring optimization.
Pathway A (N-Alkylation Last): (S)-N-Boc-2-amino-3-methylbutanoic acid undergoes mixed anhydride activation with isobutyl chloroformate/N-methylmorpholine at -15°C, followed by aminolysis with isopropylamine to yield (S)-N-Boc-2-amino-N-isopropyl-3-methylbutyramide (85% yield). Boc deprotection with TFA provides the key amine intermediate as its TFA salt. The critical N-benzylation step employs 3-(trifluoromethyl)benzyl bromide (1.2 equiv) with diisopropylethylamine (2.5 equiv) in acetonitrile at 60°C, achieving 75% yield of the protected target molecule. Steric hindrance at the secondary amine necessitates elevated temperatures but may provoke modest epimerization (≤3%) without proper base selection [1] [4].
Pathway B (Early Benzylation): 3-(Trifluoromethyl)benzylamine undergoes mono-N-alkylation with Boc-protected bromoacetate using potassium carbonate in DMF (45°C, 18h) to install the glycine spacer. Subsequent enolate alkylation with methyl iodide in THF using LDA as base introduces the α-methyl group diastereoselectively (dr 12:1). After Boc deprotection, Schotten-Baumann acylation with isopropylamine chloroformate yields the target amide. This sequence benefits from crystalline intermediates that facilitate purification but suffers from longer synthetic route [4].
The Mitsunobu reaction offers an alternative approach for constructing the benzylic ether linkage but carries significant epimerization risk at the α-stereocenter. Employing sterically hindered di-tert-butylazodicarboxylate with triphenylphosphine in THF at 0°C achieves inversion-free coupling between (S)-N-Boc-2-amino-3-methylbutanol and N-(3-trifluoromethylbenzyl)isopropylamine (78% yield, 99% ee retention) [5]. The choice between these pathways depends on scale, available equipment for purification, and sensitivity of downstream functional groups.
Table 4: Critical Intermediates and Their Synthetic Roles
Intermediate | Structure | Synthetic Function | Yield (%) | Purification Method |
---|---|---|---|---|
(S)-N-Boc-2-amino-N-isopropyl-3-methylbutyramide | Boc-Val-NHiPr | Amine precursor for N-alkylation | 85 | Crystallization (hexanes/EtOAc) |
3-(Trifluoromethyl)benzyl bromide | 3-CF₃-C₆H₄-CH₂Br | Alkylating agent | 90 | Distillation |
(S)-2-Amino-N-isopropyl-3-methylbutyramide TFA salt | H₂N-Val-NHiPr·TFA | Reactive amine for benzylation | 95 | Ion exchange chromatography |
N-[3-(Trifluoromethyl)benzyl]isopropylamine | 3-CF₃-C₆H₄-CH₂-NHiPr | Mitsunobu nucleophile | 82 | Vacuum distillation |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: